10-Butyl-2-ethoxyacridin-9(10H)-one
Description
10-Butyl-2-ethoxyacridin-9(10H)-one is a synthetic acridinone derivative characterized by a butyl group at the N10 position and an ethoxy substituent at the C2 position of the acridinone core. The acridinone scaffold consists of a tricyclic aromatic system with a ketone group at position 9. The molecular formula of this compound is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol. Its structure combines hydrophobic (butyl) and moderately polar (ethoxy) substituents, which influence its physicochemical properties, including solubility, lipophilicity, and electronic characteristics.
Properties
CAS No. |
437992-21-7 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
10-butyl-2-ethoxyacridin-9-one |
InChI |
InChI=1S/C19H21NO2/c1-3-5-12-20-17-9-7-6-8-15(17)19(21)16-13-14(22-4-2)10-11-18(16)20/h6-11,13H,3-5,12H2,1-2H3 |
InChI Key |
OJVAQIORHSQTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)OCC)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Biological Activity
10-Butyl-2-ethoxyacridin-9(10H)-one is a synthetic compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 10-Butyl-2-ethoxyacridin-9(10H)-one features an acridine core with butyl and ethoxy substituents that influence its solubility and biological interactions. The molecular formula is , and its structure can be represented as follows:
10-Butyl-2-ethoxyacridin-9(10H)-one exhibits several mechanisms of action:
- DNA Intercalation : The acridine moiety allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Inhibition of Enzymes : It can inhibit various enzymes, including topoisomerases, which are crucial for DNA unwinding during replication.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains by disrupting cellular processes.
Antimicrobial Properties
Research indicates that 10-Butyl-2-ethoxyacridin-9(10H)-one possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest a promising role in treating infections caused by resistant strains.
Anticancer Activity
Several studies have explored the anticancer potential of acridine derivatives, including 10-Butyl-2-ethoxyacridin-9(10H)-one. It has been shown to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
A study reported that it exhibited a cytotoxic effect on human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Study on Antimicrobial Efficacy
In a comparative study, 10-Butyl-2-ethoxyacridin-9(10H)-one was tested against standard antibiotics. The results showed that it had comparable or superior activity against Staphylococcus aureus compared to methicillin.
Evaluation of Anticancer Properties
A recent investigation assessed the effects of 10-Butyl-2-ethoxyacridin-9(10H)-one on various cancer cell lines. The results indicated significant inhibition of cell proliferation in lung (A549) and colon (HT29) cancer cells, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Electronic Effects: Ethoxy vs. Chloro Substituents: The electron-withdrawing chloro group in 10-Butyl-2-chloroacridin-9(10H)-one enhances electrophilic character, making it suitable for covalent interactions in drug design .
Hydrophobicity and Solubility: The butyl group in 10-Butyl-2-ethoxyacridin-9(10H)-one contributes to higher hydrophobicity (predicted XlogP >4) compared to ethyl or methoxy analogs. This property may favor membrane permeability but limit aqueous solubility . Polar substituents (e.g., 1,3-dimethoxy) improve solubility, as seen in C₁₅H₁₃NO₃ derivatives .
Biological and Fluorescence Applications: Chloro-substituted acridinones (e.g., 10-Butyl-2-chloroacridin-9(10H)-one) exhibit fluorescence and are explored as anticancer agents due to DNA intercalation and topoisomerase inhibition . Ethoxy and methoxy derivatives may serve as intermediates for synthesizing fluorescent tags or kinase inhibitors, though their efficacy depends on substituent positioning .
Pharmacological Potential
While 10-Butyl-2-ethoxyacridin-9(10H)-one lacks direct pharmacological data, its analogs provide clues:
- Anticancer Activity: Chloro-acridinones show promise in disrupting DNA repair mechanisms, suggesting that the ethoxy variant could be modified for targeted therapies .
- Antimicrobial Properties: Methoxy and amino acridinones (e.g., 6-amino-2-ethoxyacridin-9(10H)-one) exhibit antimicrobial effects, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
